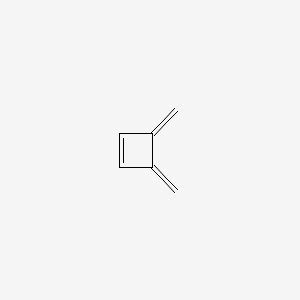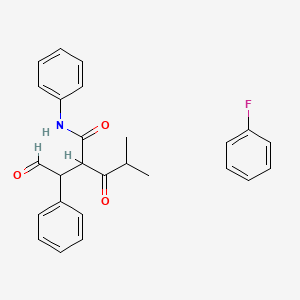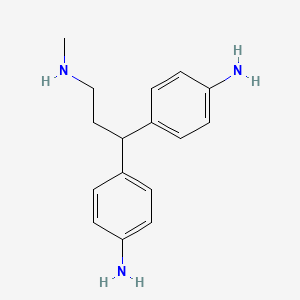
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is an aromatic diamine compound with significant applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a propylamine backbone, with an additional methyl group on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- typically involves the reaction of 4-nitrobenzaldehyde with propylamine, followed by reduction of the resulting Schiff base to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the aminophenyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of polymers and other advanced materials .
Applications De Recherche Scientifique
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-aminophenyl)ether
- Bis(4-aminophenyl)sulfone
Uniqueness
Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced thermal and mechanical properties .
Propriétés
Numéro CAS |
22083-69-8 |
|---|---|
Formule moléculaire |
C16H21N3 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
4-[1-(4-aminophenyl)-3-(methylamino)propyl]aniline |
InChI |
InChI=1S/C16H21N3/c1-19-11-10-16(12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9,16,19H,10-11,17-18H2,1H3 |
Clé InChI |
VQYGGBMTMQOQMC-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




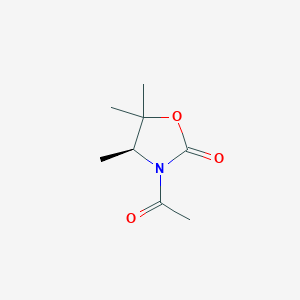
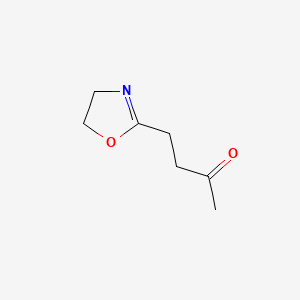
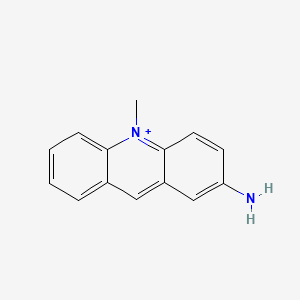

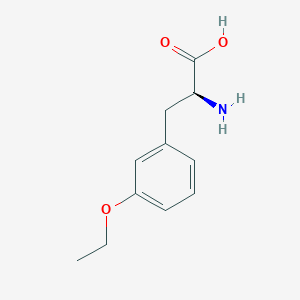

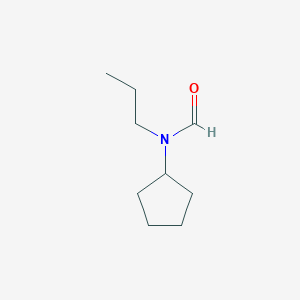
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
